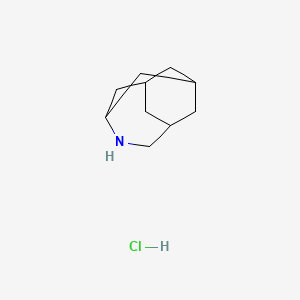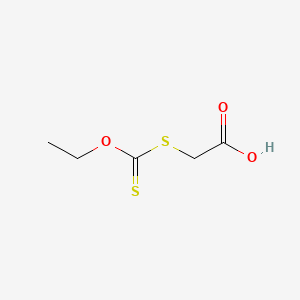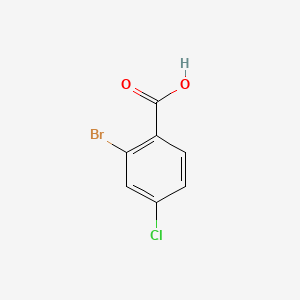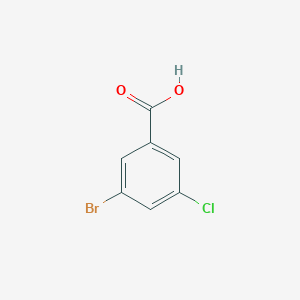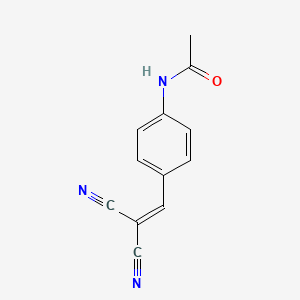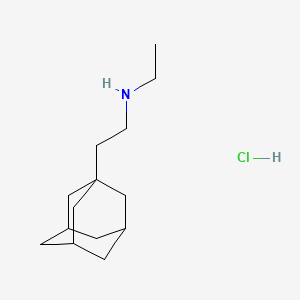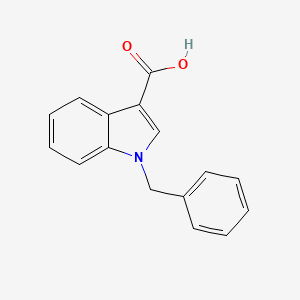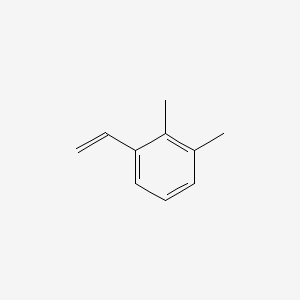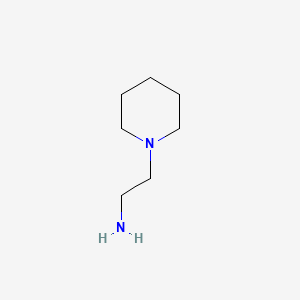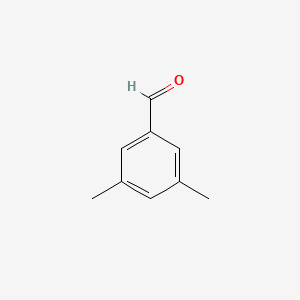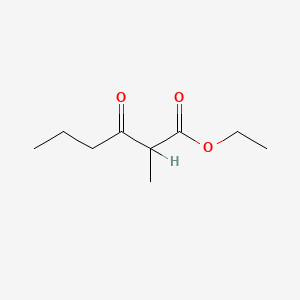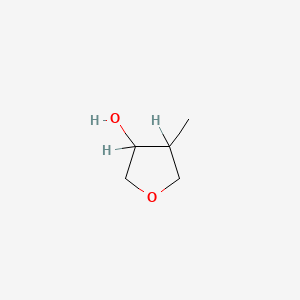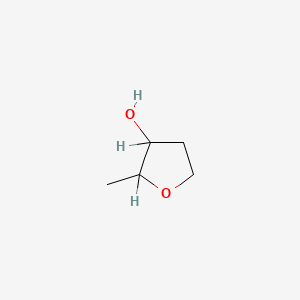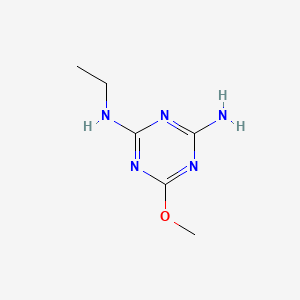![molecular formula C18H11B B1265999 4-Bromobenzo[a]anthracene CAS No. 61921-39-9](/img/structure/B1265999.png)
4-Bromobenzo[a]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromobenzo[a]anthracene is a useful research compound. Its molecular formula is C18H11Br and its molecular weight is 307.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
4-Bromobenzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH), primarily targets DNA and proteins within cells . It interacts with these macromolecules, leading to various cellular responses.
Mode of Action
The compound interacts with its targets through a process known as intercalation . This involves the insertion of the planar aromatic structure of this compound between the base pairs of DNA, causing distortions in the DNA helix that can interfere with replication and transcription processes . It also binds to proteins, altering their structure and function .
Biochemical Pathways
The biodegradation of this compound involves several biochemical pathways. Bacterial species such as Bacillus amyloliquefaciens have shown efficiency in biodegrading this compound to non-genotoxic metabolites . The process involves the action of various enzymes, leading to the formation of less toxic metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are influenced by its chemical structure. It has very low solubility in water, which affects its absorption and distribution in the body . Its metabolism involves transformation into various metabolites, some of which may be more toxic than the parent compound .
Result of Action
The interaction of this compound with DNA and proteins can lead to various cellular effects. It can cause DNA damage, leading to mutations and potentially contributing to carcinogenesis . It can also induce oxidative stress, leading to cellular damage .
Action Environment
The action of this compound is influenced by various environmental factors. Its low water solubility and strong adsorption to organic matter affect its distribution in the environment . Furthermore, its stability and persistence in the environment mean that it can remain bioactive for extended periods .
生化学分析
Biochemical Properties
4-Bromobenzo[a]anthracene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolic activation of this compound. This interaction leads to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage. Additionally, this compound can interact with glutathione S-transferase, which helps in detoxifying the reactive intermediates formed during its metabolism .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in xenobiotic metabolism. This compound can also induce oxidative stress, leading to the activation of stress response pathways and alterations in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon entering the cell, this compound is metabolized by cytochrome P450 enzymes to form reactive intermediates. These intermediates can form covalent adducts with DNA, leading to mutations and potential carcinogenesis. Additionally, this compound can inhibit or activate various enzymes involved in cellular metabolism, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into less toxic metabolites over time, reducing its genotoxic potential. Prolonged exposure to this compound can lead to chronic cellular damage and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minor alterations in gene expression. At high doses, this compound can cause significant toxic effects, including DNA damage, mutations, and carcinogenesis. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes convert this compound into reactive intermediates, which can then be detoxified by glutathione S-transferase. The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound, leading to alterations in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and toxicity. For instance, this compound can bind to serum albumin, facilitating its transport through the bloodstream and distribution to different tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA and induces genotoxic effects. Additionally, it can accumulate in the endoplasmic reticulum, affecting protein synthesis and folding .
特性
IUPAC Name |
4-bromobenzo[a]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKEMDEUCXCAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210953 |
Source


|
| Record name | Benz(a)anthracene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61921-39-9 |
Source


|
| Record name | Benz(a)anthracene, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061921399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
